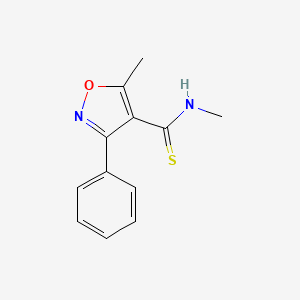
N,5-dimethyl-3-phenyl-1,2-oxazole-4-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,5-dimethyl-3-phenyl-1,2-oxazole-4-carbothioamide: is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered rings containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclodehydration of β-hydroxy amides: One common method involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane.
Oxidation of oxazolines: Oxazolines can be oxidized to oxazoles using reagents like manganese dioxide, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), or bromotrichloromethane.
Industrial Production Methods: Industrial production methods for N,5-dimethyl-3-phenyl-1,2-oxazole-4-carbothioamide typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like manganese dioxide or DBU.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, DBU, bromotrichloromethane.
Substitution: Secondary amines, morpholine.
Major Products Formed:
Oxidation: Formation of oxazoles from oxazolines.
Substitution: Replacement of substituents on the oxazole ring.
Scientific Research Applications
Chemistry: N,5-dimethyl-3-phenyl-1,2-oxazole-4-carbothioamide is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine: Its structural features make it a candidate for targeting specific biological pathways and molecular targets .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of N,5-dimethyl-3-phenyl-1,2-oxazole-4-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets and altering their activity. This can lead to various therapeutic effects, depending on the specific application .
Comparison with Similar Compounds
3,5-dimethyl-4-phenylisoxazole: Similar in structure but differs in the position of the nitrogen atom.
N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide: Another heterocyclic compound with similar functional groups but different ring structure.
Uniqueness: N,5-dimethyl-3-phenyl-1,2-oxazole-4-carbothioamide is unique due to its specific arrangement of functional groups and the presence of both oxazole and carbothioamide moieties. This combination provides distinct chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C12H12N2OS |
|---|---|
Molecular Weight |
232.30 g/mol |
IUPAC Name |
N,5-dimethyl-3-phenyl-1,2-oxazole-4-carbothioamide |
InChI |
InChI=1S/C12H12N2OS/c1-8-10(12(16)13-2)11(14-15-8)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,13,16) |
InChI Key |
QWJCFPFKCKKIQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=S)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















